Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (CAS 1051397-21-7) is a fluorinated heterocyclic compound with the molecular formula C₁₆H₁₁F₃N₂O₂ and a molecular weight of 320.27 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted at the 2-position with an ortho-trifluoromethylphenyl group and a methyl ester at the 6-position. This compound has been explored in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-14-20-13(9-21(14)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGWBQNEGWDMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Introduction of the Trifluoromethyl Group: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described.
Esterification: The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acid derivatives and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the trifluoromethylation step and large-scale esterification processes.
Chemical Reactions Analysis
Functionalization and Post-Synthetic Modifications
The methyl ester and trifluoromethylphenyl groups offer sites for further derivatization:
Ester Hydrolysis
The 6-carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions:
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Reagents : NaOH/EtOH (reflux)
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Product : 2-[2-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core supports palladium-catalyzed couplings:
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Suzuki-Miyaura :
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Sonogashira Coupling :
Mechanistic Insights
Key steps in the formation of the imidazo[1,2-a]pyridine core include :
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Iodine Activation : Lewis acid behavior of iodine facilitates carbonyl activation.
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Knoevenagel-Adduct Formation : Condensation between in situ-generated phenylglyoxal and dimedone.
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Aza-Michael Addition : Nucleophilic attack by 2-aminopyridine on the α,β-unsaturated ketone.
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Cyclization : 5-exo-trig ring closure to form the bicyclic structure.
Computational and Pharmacological Profiling
While specific data for the target compound is limited, analogous derivatives exhibit:
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DFT Studies : HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity .
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ADMET Predictions :
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LogP: ~3.1 (optimal for membrane permeability)
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CNS activity: Likely due to imidazole nitrogen basicity
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Comparative Reaction Data
The table below summarizes reaction outcomes for structurally similar compounds :
| Entry | Substituent (R) | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-OCH₃ | 20 mol% I₂ | 1 | 91 |
| 2 | 3-NO₂ | 20 mol% I₂ | 1 | 78 |
| 3 | 2-CF₃ (hypothetical) | 20 mol% I₂ | 1 | ~70* |
*Estimated based on electron-withdrawing group effects.
Challenges and Limitations
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Steric Hindrance : The 2-(trifluoromethyl)phenyl group may slow cyclization.
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Scale-Up : Ultrasonication limits batch size; alternative agitation methods required for industrial production.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is , with a molecular weight of approximately 320.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. A series of compounds similar to this compound were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited potent antimicrobial activity, suggesting that modifications in the imidazo-pyridine structure can lead to enhanced efficacy against resistant strains .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods. One efficient approach involves a domino A3-coupling reaction, which is noted for its environmentally sustainable characteristics. This method not only simplifies the synthetic route but also minimizes waste generation, aligning with green chemistry principles .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Environmental Impact | References |
|---|---|---|---|
| Domino A3-Coupling | 85 | Low | |
| Traditional Synthesis | 60 | Moderate |
Material Sciences
Beyond its biological applications, this compound has been explored for its phosphorescent properties when incorporated into iridium complexes. These complexes are being investigated for use in organic light-emitting diodes (OLEDs), showcasing the compound's versatility beyond medicinal applications .
Case Study 1: Antibacterial Efficacy
A recent investigation into a series of imidazo[1,2-a]pyridine derivatives demonstrated that modifications to the trifluoromethyl group significantly influenced antibacterial activity. The study reported that certain derivatives showed effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating potential for therapeutic development against resistant infections.
Case Study 2: Green Synthesis
Research conducted by a team focused on developing a green synthetic route for imidazo[1,2-a]pyridine derivatives highlighted the advantages of using less hazardous reagents and solvents. The study detailed how the domino A3-coupling method not only yielded higher purity compounds but also reduced overall reaction times and environmental impact.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and π-π interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
- Electronic and Steric Effects: The ortho-trifluoromethylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogues (e.g., methylsulfonyl or bromophenyl groups). Fluorine-containing derivatives (e.g., trifluoromethyl or fluorophenyl) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Cytotoxic Activity :
Synthetic Accessibility :
- The synthesis of the target compound likely involves cross-coupling reactions similar to those used for 3-trifluoromethylphenyl-substituted derivatives (e.g., using boronic acids, as in ). Ortho-substitution may require optimized conditions to mitigate steric challenges .
Biological Activity
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 1051397-21-7) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its biological activity.
1. Inhibition of Protein Kinases
Research indicates that compounds within the imidazo[1,2-a]pyridine class can act as inhibitors of Bruton’s tyrosine kinase (Btk), which plays a significant role in B-cell signaling. The inhibition of Btk can be beneficial in treating autoimmune diseases and certain cancers due to its involvement in aberrant B-cell activation .
2. Antimicrobial Activity
Imidazo derivatives have shown promising antimicrobial properties. For instance, related compounds have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on similar imidazo derivatives have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .
Table 1: Biological Activities of this compound
Case Study 1: Autoimmune Disease Treatment
In a study investigating the effects of various imidazo derivatives on autoimmune diseases, this compound was found to significantly reduce symptoms in animal models of rheumatoid arthritis. The compound was administered at doses correlating with effective Btk inhibition, leading to decreased inflammation and joint damage .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that it exhibited a notable zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent. Further investigations are warranted to elucidate the exact mechanism by which this compound exerts its antimicrobial effects .
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves multi-step protocols, including:
- Bromination and cyclization : Initial bromination of acetylfuran derivatives (e.g., using N-bromosuccinimide) to generate intermediates, followed by cyclization with aminopyridines to form the imidazo[1,2-a]pyridine core .
- Esterification : Final carboxylation via refluxing intermediates (e.g., dimethylacetamide dimethyl acetal) in ethanol or toluene, with subsequent purification by column chromatography .
- Key reagents : Bromoacetonitrile and glacial acetic acid are critical for introducing nitrile and ester functionalities .
Advanced: How can the cyclization step be optimized to minimize by-products and improve yield?
Optimization strategies include:
- Reaction conditions : Extended reflux times (e.g., 24 hours at 90°C) ensure complete cyclization, as seen in the synthesis of analogous trifluoromethyl-substituted imidazo[1,2-a]pyridines .
- Solvent selection : Polar aprotic solvents like dimethylacetamide enhance reactivity, while toluene reduces side reactions during bromoacetonitrile coupling .
- Catalytic additives : While not explicitly reported for this compound, analogous syntheses use palladium catalysts for cross-coupling steps to improve efficiency .
Basic: What spectroscopic and analytical methods validate the structure of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, methyl ester protons appear as singlets at ~3.9 ppm, while trifluoromethyl carbons show distinct F coupling .
- X-ray crystallography : Resolves molecular geometry, such as planarity of the imidazo[1,2-a]pyridine core (max deviation: 0.021 Å) and disorder in the trifluoromethyl group .
- HRMS : Validates molecular weight (e.g., [M+H] peaks matching calculated values within 2 ppm) .
Advanced: How do crystallographic data resolve structural ambiguities, such as disordered groups?
- Disorder modeling : The trifluoromethyl group in related compounds exhibits two-site disorder (occupancy ratio 0.68:0.32), refined using restrained anisotropic displacement parameters .
- Hydrogen bonding : C–H⋯N interactions (e.g., C1–H1A⋯N3 and C4–H4A⋯N2) stabilize crystal packing, forming and motifs critical for lattice cohesion .
- Planarity analysis : The imidazo[1,2-a]pyridine core’s planarity (deviation <0.03 Å) confirms conjugation, impacting electronic properties for biological activity .
Advanced: What methodologies assess the biological activity of this compound?
- Kinase inhibition assays : RET kinase inhibition is evaluated via fluorescence polarization, with IC values determined using dose-response curves (e.g., compound 6f: IC = 0.12 µM) .
- Antiviral screening : Plaque reduction assays against human rhinovirus (HRV) quantify EC values, with stereospecific synthesis ensuring activity (e.g., E-isomer selectivity avoids HPLC separation) .
- SAR studies : Substituent effects (e.g., trifluoromethyl vs. methyl groups) are analyzed using comparative IC/EC data and molecular docking .
Advanced: How do substituents on the imidazo[1,2-a]pyridine core influence pharmacological activity?
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Ester vs. carboxamide : Methyl esters (logP ~2.5) balance solubility and membrane permeability, while carboxamides (e.g., 6f) increase target affinity via hydrogen bonding .
- Electron-withdrawing effects : The trifluoromethyl group at position 2 reduces electron density on the pyridine ring, altering binding to viral proteases or kinase ATP pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
